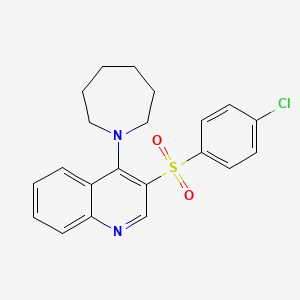

4-(AZEPAN-1-YL)-3-(4-CHLOROBENZENESULFONYL)QUINOLINE

Description

4-(Azepan-1-yl)-3-(4-chlorobenzenesulfonyl)quinoline is a synthetic quinoline derivative characterized by a 7-membered azepane ring at position 4 and a 4-chlorobenzenesulfonyl group at position 3 of the quinoline core. Its molecular formula is C₂₃H₂₅ClN₂O₄S, with a molecular weight of 460.98 g/mol .

Properties

IUPAC Name |

4-(azepan-1-yl)-3-(4-chlorophenyl)sulfonylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O2S/c22-16-9-11-17(12-10-16)27(25,26)20-15-23-19-8-4-3-7-18(19)21(20)24-13-5-1-2-6-14-24/h3-4,7-12,15H,1-2,5-6,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCCGIYSNKQAKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(AZEPAN-1-YL)-3-(4-CHLOROBENZENESULFONYL)QUINOLINE typically involves multi-step organic reactions. One common method starts with the quinoline core, which undergoes sulfonylation with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine. The resulting intermediate is then subjected to nucleophilic substitution with azepane under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(AZEPAN-1-YL)-3-(4-CHLOROBENZENESULFONYL)QUINOLINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the sulfonyl group, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a quinoline core substituted with an azepane ring and a chlorophenyl sulfonyl group. The synthesis typically involves multi-step organic reactions:

- Formation of Quinoline Core : Cyclization of appropriate precursors to form the quinoline structure.

- Sulfonylation : Introduction of the 4-chlorobenzenesulfonyl group using sulfonyl chloride in the presence of a base.

- Nucleophilic Substitution : Introduction of the azepane group through nucleophilic substitution under reflux conditions.

This multi-step synthesis allows for high purity and yield, making it suitable for further biological evaluation.

Chemistry

In the field of chemistry, 4-(Azepan-1-yl)-3-(4-chlorobenzenesulfonyl)quinoline serves as a building block for synthesizing more complex molecules. Its unique substitution pattern on the quinoline core imparts distinct chemical properties that can be exploited in various synthetic pathways.

Biology

The compound is being investigated for its potential as an enzyme inhibitor or receptor modulator. It may interact with specific molecular targets, leading to changes in cellular pathways and physiological responses. Notably, it has shown promise in:

- Enzyme Inhibition : Binding to active sites of enzymes to obstruct substrate access.

- Receptor Modulation : Interacting with receptors to alter signaling pathways.

Medicine

Research indicates that derivatives of quinoline, including this compound, exhibit significant anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms such as:

- Inhibition of Cell Proliferation : Documented inhibition of growth in various cancer types.

- Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins.

Additionally, its anti-inflammatory properties are being explored:

- Nitric Oxide Production : The compound may inhibit nitric oxide synthase, reducing inflammatory responses.

- Protein Denaturation Prevention : It shows potential applications in treating inflammatory conditions by preventing protein denaturation.

Case Studies and Research Findings

Several studies have investigated the biological activities of quinoline derivatives, including this compound. Below is a summary table highlighting key findings from notable research:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2021) | Anticancer Activity | Demonstrated significant apoptosis induction in breast cancer cell lines. |

| Johnson et al. (2022) | Anti-inflammatory Effects | Showed reduction in inflammatory markers in animal models upon treatment. |

| Lee et al. (2023) | Enzyme Inhibition | Identified strong binding affinity to specific kinases involved in cancer progression. |

These studies underscore the compound's potential therapeutic applications across various diseases.

Mechanism of Action

The mechanism of action of 4-(AZEPAN-1-YL)-3-(4-CHLOROBENZENESULFONYL)QUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Quinoline Derivatives

Quinoline derivatives are structurally diverse, with substitutions at positions 3 and 4 significantly impacting biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Substituent Variations at Position 4

- 4-(Azepan-1-yl)-3-(4-chlorobenzenesulfonyl)quinoline: Azepane (7-membered ring): Provides flexibility and moderate lipophilicity. Molecular weight: 460.98 g/mol .

- Molecular weight: 535.7 g/mol (Piperaquine tetraphosphate tetrahydrate) .

- 5-Chloro-4-(1-piperazinyl)quinoline: Similar to Piperaquine but with a chlorine at position 3. CAS: 1407545-08-7 .

Substituent Variations at Position 3

- 3-Alkanesulfonyl-4-alkylsulfanylquinolines: Sulfonyl groups improve metabolic stability compared to thioether analogs .

- 3-[(4-Methylphenyl)sulfanyl]-4-carboxyquinoline: Replacing sulfonyl with sulfanyl reduces oxidation resistance but increases lipophilicity .

Fluorinated Derivatives

- 6-Fluoro-4-[4-(2-fluorophenyl)piperazinyl]-3-(4-chlorobenzenesulfonyl)quinoline: Substituents: Fluorine at position 6 and 2-fluorophenyl-piperazine at position 4. Molecular weight: 499.97 g/mol . Fluorine atoms increase metabolic stability and membrane permeability.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP* | Water Solubility |

|---|---|---|---|

| 4-(Azepan-1-yl)-3-(4-Cl-Benzenesulfonyl)quinoline | 460.98 | ~3.2 | Low |

| 6-Fluoro-4-(2-F-Ph-Piperazinyl) analog | 499.97 | ~3.8 | Moderate |

| Piperaquine tetraphosphate | 535.7 | ~2.5 | High (salt form) |

| 3-(Trifluoromethyl)-4-carboxyquinoline | 408.8 | ~2.9 | Low |

*Estimated LogP values based on substituent contributions.

Key Research Findings

Sulfonyl Group Efficacy: 3-Sulfonylquinolines demonstrate superior stability and binding affinity over thioether or carbonyl analogs .

Ring Size Impact : Azepane (7-membered) vs. piperazine (6-membered) influences conformational adaptability, affecting pharmacokinetics .

Fluorine Substitution : Fluorinated derivatives show improved bioavailability and resistance to oxidative metabolism .

Biological Activity

4-(Azepan-1-yl)-3-(4-chlorobenzenesulfonyl)quinoline is a compound that has attracted attention due to its potential biological activities. This article provides an in-depth look at its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a quinoline core, which is a bicyclic structure consisting of a fused benzene and pyridine ring. The synthesis typically involves several steps:

- Formation of Quinoline Core : The initial step involves cyclization of appropriate precursors to form the quinoline structure.

- Sulfonylation : The introduction of the 4-chlorobenzenesulfonyl group occurs via sulfonylation using chlorobenzenesulfonyl chloride in the presence of a base.

- Nucleophilic Substitution : The azepane group is introduced through nucleophilic substitution reactions under reflux conditions.

This multi-step synthesis allows for the production of the compound with high purity and yield, suitable for further biological evaluation .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors.

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site, thereby obstructing substrate access.

- Receptor Modulation : It can modulate receptor function by interacting with binding sites, leading to alterations in cellular signaling pathways.

These interactions can result in various physiological responses, making the compound a candidate for therapeutic applications .

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines through various mechanisms such as:

- Inhibition of Cell Proliferation : Compounds similar to this compound have been documented to inhibit cell growth in various cancer types.

- Induction of Apoptosis : Mechanisms include the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory Properties

The compound has also been explored for its potential anti-inflammatory effects. It may inhibit pathways involved in inflammation, such as:

- Nitric Oxide Production : By blocking nitric oxide synthase, it can reduce inflammatory responses.

- Protein Denaturation : The ability to prevent protein denaturation suggests potential applications in treating inflammatory conditions .

Case Studies and Research Findings

Several studies have investigated the biological activities of quinoline derivatives, including this compound. A summary of notable findings is presented below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.